(R)-1-(2,5-Dibromophenyl)butan-1-amine
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Overview
Description
®-1-(2,5-Dibromophenyl)butan-1-amine is an organic compound characterized by the presence of a butan-1-amine group attached to a dibromophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,5-Dibromophenyl)butan-1-amine typically involves the reaction of 2,5-dibromobenzaldehyde with a suitable amine precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. Industrial production methods often involve large-scale reactions with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-1-(2,5-Dibromophenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The dibromophenyl ring allows for substitution reactions, where bromine atoms can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
®-1-(2,5-Dibromophenyl)butan-1-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(2,5-Dibromophenyl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ®-1-Phenylpropan-1-ol
- ®-1-Phenyl-1-propanol
Uniqueness
®-1-(2,5-Dibromophenyl)butan-1-amine is unique due to the presence of the dibromophenyl ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C10H13Br2N |
---|---|
Molecular Weight |
307.02 g/mol |
IUPAC Name |
(1R)-1-(2,5-dibromophenyl)butan-1-amine |
InChI |
InChI=1S/C10H13Br2N/c1-2-3-10(13)8-6-7(11)4-5-9(8)12/h4-6,10H,2-3,13H2,1H3/t10-/m1/s1 |
InChI Key |
IZJXRJYAKXBVSI-SNVBAGLBSA-N |
Isomeric SMILES |
CCC[C@H](C1=C(C=CC(=C1)Br)Br)N |
Canonical SMILES |
CCCC(C1=C(C=CC(=C1)Br)Br)N |
Origin of Product |
United States |
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